molecular formula C14H16N4O3 B2676577 N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide CAS No. 2034452-04-3

N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide

Cat. No.: B2676577
CAS No.: 2034452-04-3
M. Wt: 288.307
InChI Key: ZMTFXOWBMOCWCZ-UHFFFAOYSA-N
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Description

N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazoles with β-enaminone derivatives, followed by cyclocondensation to form the pyrazolo[1,5-a]pyridine core . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the reaction . Additionally, continuous flow reactors can be employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide involves its interaction with specific molecular targets. For instance, it has been reported to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10(19)16-11-2-3-18-13(8-11)12(9-15-18)14(20)17-4-6-21-7-5-17/h2-3,8-9H,4-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTFXOWBMOCWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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